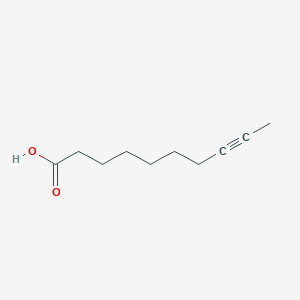
8-Decynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a single triple bond located at the eighth carbon from the carboxyl group. This compound is part of the alkyne family and exhibits unique chemical properties due to its triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Decynoic acid can be synthesized through various methods, including the partial hydrogenation of dec-8-yn-1-ol. The reaction typically involves the use of a palladium catalyst under controlled conditions to selectively hydrogenate the triple bond to a double bond, followed by oxidation to form the carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the ozonolysis of unsaturated fatty acids followed by the reduction of the resulting ozonides. This method allows for large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Decynoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) in an inert solvent.
Major Products Formed:
Oxidation: The primary product is dec-8-enoic acid, which results from the conversion of the triple bond to a double bond.
Reduction: The reduction of the triple bond results in dec-8-ene.
Substitution: Halogenation leads to the formation of various halogenated derivatives of this compound.
Scientific Research Applications
8-Decynoic acid has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Decynoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
8-Decynoic acid is compared with other similar compounds, such as 9-Decenoic acid and 2-Decynoic acid. While these compounds share structural similarities, this compound is unique due to its triple bond at the eighth carbon position. This structural difference influences its reactivity and biological activity, making it distinct from its counterparts.
List of Similar Compounds
9-Decenoic acid
2-Decynoic acid
Decanoic acid
Nonanoic acid
Properties
CAS No. |
55182-88-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
dec-8-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H2,1H3,(H,11,12) |
InChI Key |
NUAZJYOKCYOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butylidenebicyclo[2.2.1]heptane](/img/structure/B15350044.png)
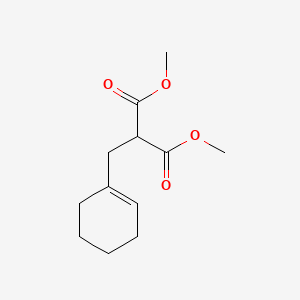
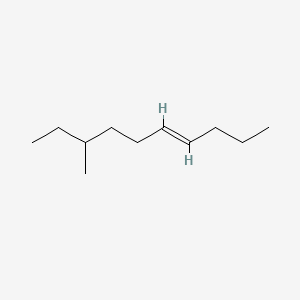

![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)

![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
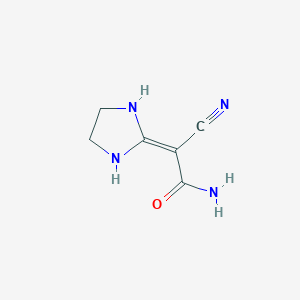
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
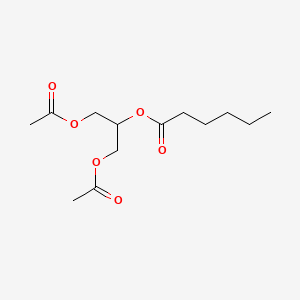
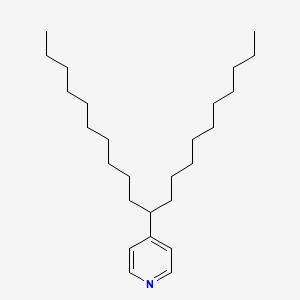

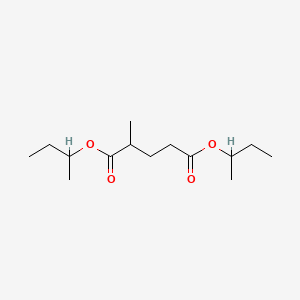
![sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B15350133.png)
